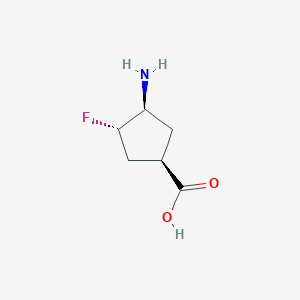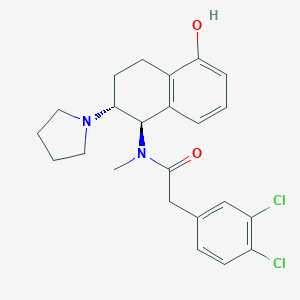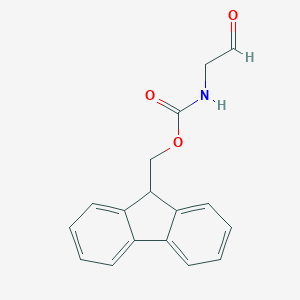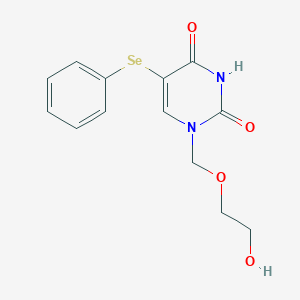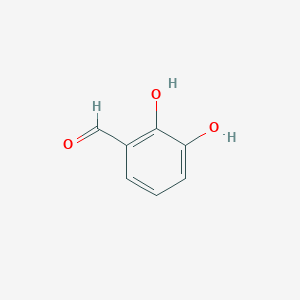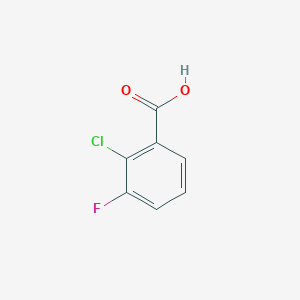![molecular formula C7H4F3N3 B126274 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 151102-13-5](/img/structure/B126274.png)
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has unique properties that make it an attractive candidate for drug development.
作用机制
The mechanism of action of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus.
生化和生理效应
The biochemical and physiological effects of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine have been studied extensively. The compound has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. It has also been shown to have good bioavailability and can be administered orally or intravenously.
实验室实验的优点和局限性
One of the major advantages of using 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine in lab experiments is its wide range of biological activities. It has been shown to have antiviral, antitumor, and antibacterial properties, which makes it an attractive candidate for drug development. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications.
未来方向
There are several future directions for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine research. One area of interest is the development of new antiviral drugs based on the compound. It has been shown to be effective against a variety of viruses, including HIV and HCV, and could potentially be used to develop new therapies for these diseases. Another area of interest is the development of new anticancer drugs. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and could potentially be used to develop new cancer therapies. Finally, there is interest in further understanding the mechanism of action of the compound, which could lead to the development of more optimized drugs with fewer side effects.
Conclusion:
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with unique properties that make it an attractive candidate for drug development. It has been extensively studied for its potential applications in the field of medicinal chemistry, and has been shown to have a wide range of biological activities. While there are still limitations to its use, there is significant interest in further exploring its potential applications and developing new drugs based on its structure.
合成方法
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 2-cyanopyridine with trifluoroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization process to form the desired product. This method has been optimized to produce high yields of the compound.
科学研究应用
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antiviral, antitumor, and antibacterial properties. The compound has been tested against a variety of viruses, including HIV, HCV, and influenza. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-12-11-5-3-1-2-4-13(5)6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPGKUNXLJPVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

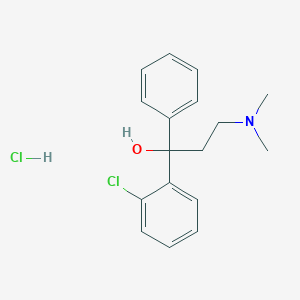
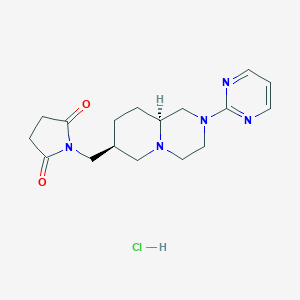
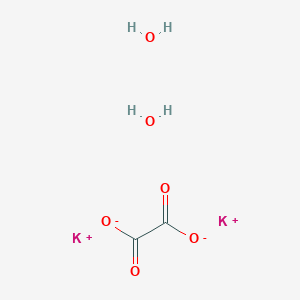
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)
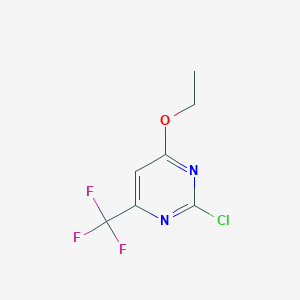
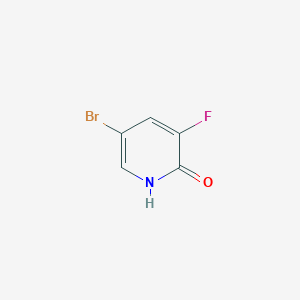
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
